Product packaging for Yttrium trifluoroacetate(Cat. No.:)

Yttrium trifluoroacetate

Cat. No.: B1630765
M. Wt: 430.98 g/mol
InChI Key: RXUSTVIGZPRAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context in Contemporary Chemistry

In contemporary chemistry, yttrium(III) trifluoroacetate (B77799) is primarily valued as a versatile precursor for synthesizing a variety of functional materials. Its thermal decomposition characteristics are particularly crucial for these applications.

A significant area of research involves its use in the production of high-temperature superconducting films. Yttrium trifluoroacetate is a key component in metal-organic deposition (MOD) processes for creating YBa₂Cu₃O₇₋ₓ (YBCO) superconducting films. researchgate.netresearchgate.net The trifluoroacetate route is a widely studied chemical solution deposition (CSD) method for this purpose. csic.estdx.cat The process involves the thermal decomposition of the precursor film, where this compound breaks down to form intermediate fluoride (B91410) compounds before the final oxide superconductor is formed. researchgate.netresearchgate.net Researchers have investigated low-fluorine MOD methods, where this compound is used in combination with other salts like acetates to reduce the amount of corrosive hydrofluoric acid released during processing. csic.es

Beyond superconductors, yttrium(III) trifluoroacetate serves as a critical precursor in the synthesis of nanomaterials. It has been employed to prepare sub-10 nm NaYF₄:Eu³⁺ nanocrystals and is used in creating upconversion nanoparticles (UCNPs). The thermal decomposition of this compound is a controlled method for producing yttrium fluoride (YF₃) nanoparticles. researchgate.net

Furthermore, yttrium(III) trifluoroacetate exhibits catalytic activity. It has been effectively used as a Lewis acid catalyst for the multi-component synthesis of 2,4,5-triarylimidazoles under solvent-free conditions. tandfonline.com This application highlights its potential in facilitating complex organic transformations efficiently. The catalyst can often be recovered and reused, adding to its practical appeal. tandfonline.com

The compound also finds application in proteomics research, where its fluorinated nature helps in stabilizing protein structures during analysis. Additionally, it is a precursor in the manufacturing of specialty ceramics and glasses. fishersci.ca

Table 2: Key Research Findings for Yttrium(III) Trifluoroacetate
Area of ResearchKey FindingReference
Superconductor SynthesisServes as a key precursor in the Metal-Organic Deposition (MOD) of YBa₂Cu₃O₇₋ₓ (YBCO) films. researchgate.netcsic.es
Nanomaterial SynthesisUsed to prepare NaYF₄:Eu³⁺ nanocrystals and yttrium fluoride nanoparticles via thermal decomposition. researchgate.net
CatalysisActs as a reusable Lewis acid catalyst for the synthesis of 2,4,5-triarylimidazoles. tandfonline.com
Thermal DecompositionDecomposes initially to yttrium fluoride (YF₃) at around 310°C, and then to yttria (Y₂O₃) at approximately 1200°C. researchgate.netakjournals.com

Historical Trajectories and Foundational Studies of this compound

The foundational work on yttrium(III) trifluoroacetate has centered on its synthesis and the characterization of its thermal behavior, which underpins its modern applications.

A common and straightforward laboratory synthesis involves the reaction of yttrium(III) oxide (Y₂O₃) with an excess of trifluoroacetic acid. tandfonline.comrsc.org The mixture is typically heated to ensure the completion of the reaction, after which the excess acid and solvent are evaporated to yield the product. tandfonline.comrsc.org Another established method is a wet-chemical route using yttrium acetate (B1210297) as the precursor.

Early and ongoing research has extensively utilized thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) to elucidate the compound's decomposition pathway under various atmospheres. researchgate.netakjournals.com These foundational studies established that the thermal decomposition of this compound is a multi-step process. The first significant decomposition stage occurs at approximately 310°C, characterized by a rapid loss of mass and the formation of yttrium fluoride (YF₃). researchgate.netakjournals.com This step involves the breakdown of the organic part of the molecule. researchgate.netakjournals.com

Further heating to significantly higher temperatures is required to convert the stable yttrium fluoride intermediate. The formation of yttria (Y₂O₃), the thermodynamically stable oxide, occurs at temperatures around 1200°C through the intermediate formation of yttrium oxyfluoride (YOF). researchgate.netakjournals.com In-depth studies using techniques like Fourier transform infrared spectroscopy (FTIR) and mass spectrometry have identified the volatile species released during decomposition, which include carbon dioxide, carbon monoxide, and various fluorinated organic compounds. akjournals.comdtu.dk

Structural investigations have also been a key part of its history. Much of the research has been conducted on the hydrated complex, Y(TFA)₃(H₂O)₃. Studies on the thermal dehydration of this hydrate (B1144303) have shown that complete removal of water without altering the trifluoroacetate ligands is challenging. researchgate.net These investigations have led to the synthesis and characterization of various partially dehydrated and hydrolyzed this compound complexes, revealing that the trifluoroacetate ligand can adopt different coordination modes, including terminal and bridging behaviors. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F9O6Y B1630765 Yttrium trifluoroacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F9O6Y

Molecular Weight

430.98 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;yttrium

InChI

InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7);

InChI Key

RXUSTVIGZPRAQZ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y]

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y]

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Yttrium Trifluoroacetate

Conventional Synthetic Routes

Conventional methods for synthesizing yttrium trifluoroacetate (B77799) are foundational and widely employed due to their simplicity and effectiveness. These routes typically involve straightforward acid-base reactions that are reliable for producing the compound in bulk quantities.

Reaction of Yttrium Oxide with Trifluoroacetic Acid

The most common and direct method for preparing yttrium trifluoroacetate is through the reaction of yttrium oxide (Y₂O₃) with trifluoroacetic acid (CF₃COOH). tandfonline.com This reaction is a standard acid-base neutralization process where the basic metallic oxide reacts with the strong carboxylic acid to form the corresponding salt and water.

The general chemical equation for this reaction is:

Y₂O₃ + 6CF₃COOH → 2Y(CF₃COO)₃ + 3H₂O

A typical laboratory-scale synthesis involves reacting an excess of yttrium oxide with trifluoroacetic acid. tandfonline.com After the reaction is complete, the mixture is filtered to remove the unreacted oxide. The resulting filtrate, a solution of this compound, is then evaporated to dryness, often on a water bath, to yield the crude product. tandfonline.com For applications requiring high purity, the crude this compound can be further purified by recrystallization, typically from water. tandfonline.com

Advanced Synthetic Approaches for Targeted Applications

With the increasing demand for advanced materials with specific nanoscale architectures and functionalities, a range of more sophisticated synthetic methods for this compound and its derivatives has been developed. These methods are often designed to create precursors for nanomaterials, thin films, and specialized coatings.

Sol-Gel Methodologies for Nanostructured Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. sciforum.netmdpi.com In the context of yttrium-containing materials, this compound can be a key precursor in sol-gel synthesis to create nanostructured materials like glass-ceramics and thin films. researchgate.netmdpi.com

For instance, yttrium fluorosilicate glass ceramics have been prepared using a sol-gel method where yttrium acetate (B1210297), trifluoroacetic acid, and tetraethylorthosilicate are the starting solutions. researchgate.net This approach allows for the formation of a homogeneous gel at low temperatures, which upon controlled heat treatment, transforms into a nanostructured glass-ceramic. The use of trifluoroacetic acid in this process facilitates the in-situ formation of yttrium fluoride (B91410) (YF₃) nanocrystals within the silicate (B1173343) matrix. researchgate.net Similarly, yttrium oxide (Y₂O₃) insulators have been fabricated via the sol-gel process using various yttrium precursors, demonstrating the versatility of this method for electronic applications. mdpi.comnih.gov

The sol-gel method offers several advantages, including high chemical homogeneity and the ability to control the final product's microstructure and composition. sciforum.net

Pyrolysis-Based Synthesis Techniques

Pyrolysis involves the thermal decomposition of a material at elevated temperatures in an inert atmosphere. This compound is a suitable precursor for pyrolysis-based synthesis due to its decomposition pathway, which can be controlled to yield specific yttrium compounds. researchgate.net

Detailed thermal analysis of this compound has shown that its decomposition occurs in distinct stages. researchgate.net The initial decomposition, occurring around 310 °C, is an exothermic process that results in the formation of yttrium fluoride (YF₃) and the complete removal of the organic (trifluoroacetate) part. researchgate.net This step is characterized by a rapid loss of mass. At much higher temperatures, around 1200 °C, the yttrium fluoride is converted to yttrium oxide (Y₂O₃) through a slower process that involves the formation of an intermediate yttrium oxyfluoride (YOF) phase. researchgate.net

This controlled, multi-step decomposition makes pyrolysis of this compound a valuable technique for synthesizing pure yttrium fluoride and yttrium oxide powders with controlled particle size and morphology. The final structure of the yttria particles can be influenced by the oxygen or water partial pressure during the process. researchgate.net

Strategies for Metal Organic Deposition (MOD) Precursor Preparation

Metal Organic Deposition (MOD) is a non-vacuum, chemical solution-based technique for depositing high-quality thin films. This compound is a critical precursor in the MOD process for fabricating high-temperature superconducting films, particularly Yttrium Barium Copper Oxide (YBCO). researchgate.netgoogle.comcambridge.org

The MOD process using trifluoroacetate precursors (TFA-MOD) is considered one of the most promising methods for producing YBCO superconductors. researchgate.netenea.it In this method, a precursor solution containing the trifluoroacetate salts of yttrium, barium, and copper is prepared. google.com This solution is then deposited onto a substrate, typically by spin-coating, to form a gel film. researchgate.net

A subsequent heat treatment process, known as calcination, is performed to decompose the metal trifluoroacetates. google.com This step is crucial as it removes the organic components and converts the precursors into an intermediate mixture of metal oxides and fluorides. For YBCO synthesis, this intermediate film consists of copper oxide (CuO) nanocrystallites within a Y-Ba-O-F amorphous matrix. researchgate.net A final firing at a higher temperature in a controlled atmosphere leads to the formation of the desired epitaxial YBCO superconducting film. researchgate.net

The advantages of the TFA-MOD route include the avoidance of stable barium carbonate (BaCO₃) formation, which can be problematic in other chemical solution deposition methods. cambridge.org

Green Synthesis Approaches for Yttrium-Containing Nanocrystals

In recent years, there has been a significant shift towards environmentally friendly "green" synthesis methods for nanomaterials. mdpi.comnih.govimpactfactor.org These approaches utilize natural materials and non-toxic solvents to produce nanoparticles, making the process more sustainable and reducing harmful byproducts. mdpi.com

While the direct use of this compound in green synthesis is not extensively documented, the principles of these methods are applicable to the synthesis of various yttrium-containing nanocrystals, such as yttrium oxide (Y₂O₃). nih.govimpactfactor.orgnih.gov Green synthesis of Y₂O₃ nanoparticles has been successfully demonstrated using plant extracts, such as those from Lantana camara or pine needles, as reducing and capping agents. mdpi.comnih.govnih.gov

In a typical green synthesis process, an aqueous solution of a yttrium salt (such as yttrium nitrate) is mixed with the plant extract. nih.govmdpi.com The phytochemicals present in the extract facilitate the reduction of the metal ions and the formation of nanoparticles. This bio-reduction method is cost-effective, eco-friendly, and can produce nanoparticles with desirable properties for biomedical and catalytic applications. mdpi.comnih.gov The extension of these green methodologies to precursors like this compound could offer more sustainable routes for producing yttrium fluoride or other yttrium-based nanocrystals.

Interactive Data Tables

Table 1: Key Parameters in this compound Synthesis and Application

Synthesis/Application MethodPrecursorsKey Process StepsFinal Product
Conventional Synthesis Yttrium oxide, Trifluoroacetic acidReaction, Filtration, Evaporation, RecrystallizationThis compound powder
Sol-Gel Method Yttrium acetate, Trifluoroacetic acid, TEOSSol formation, Gelation, Heat treatmentYttrium fluorosilicate glass-ceramic
Pyrolysis This compoundThermal decomposition at ~310 °C and ~1200 °CYttrium fluoride, Yttrium oxide
Metal Organic Deposition (MOD) Yttrium, Barium, and Copper trifluoroacetatesSpin-coating, Calcination, FiringYBCO superconducting film
Green Synthesis (Y₂O₃) Yttrium nitrate, Plant extractBio-reduction, PrecipitationYttrium oxide nanoparticles

Chemical Reactivity and Decomposition Pathways of Yttrium Trifluoroacetate

Thermal Decomposition Studies

The thermal decomposition of yttrium trifluoroacetate (B77799) is a multi-step process that proceeds through several stable intermediate phases before yielding the final oxide product. The pathway and kinetics of this decomposition are influenced by the physical form of the precursor and the composition of the surrounding atmosphere.

Formation of Intermediate Fluoride (B91410) Phases (e.g., Yttrium Fluoride, YF₃)

The initial stage of thermal decomposition of yttrium trifluoroacetate occurs at approximately 310 °C. researchgate.net This step is characterized by a rapid mass loss and is an exothermic process. During this stage, the organic trifluoroacetate component is completely removed, leading to the formation of yttrium fluoride (YF₃). researchgate.net This initial, swift conversion to YF₃ is a critical step that dictates the subsequent, slower stages of the reaction. researchgate.net

Formation of Yttrium Oxyfluoride (YOF) Phases

Following the formation of yttrium fluoride, further heating leads to the gradual transformation into yttrium oxyfluoride (YOF) phases. This conversion is part of a slower process controlled by the diffusion of fluorine out of the material. researchgate.net Research has identified the formation of multiple intermediate oxyfluoride compounds, including both nonstoichiometric and stoichiometric YOF. researchgate.net Specifically, various V-YOF phases, such as Y₅O₄F₇, Y₆O₅F₈, and Y₇O₆F₉, have been observed to form within narrow temperature ranges during the decomposition sequence. researchgate.net These phases arise from the partial oxidation of the yttrium fluoride intermediate. researchgate.net

Formation of Yttrium Oxide (Y₂O₃) as a Final Product

The final product of the thermal decomposition pathway is yttrium oxide (Y₂O₃), also known as yttria. researchgate.net The complete conversion to Y₂O₃ is a slow process that occurs at high temperatures, reaching completion around 1200 °C. researchgate.net The formation of yttria is achieved through the progressive out-diffusion of fluorine from the intermediate yttrium oxyfluoride phases, eventually resulting in the pure oxide. researchgate.net

Temperature RangeProcessKey Products
~ 310 °CExothermic decompositionYttrium Fluoride (YF₃)
> 310 °C - < 1200 °CSlow fluorine out-diffusion and oxidationYttrium Oxyfluoride (YOF) phases
~ 1200 °CFinal decompositionYttrium Oxide (Y₂O₃)

Comparative Analysis of Film versus Powder Decomposition Behavior

The physical form of the this compound precursor—whether as a bulk powder or a thin film—has a significant impact on its decomposition behavior. Thin films generally decompose at lower temperatures compared to powders. researchgate.net This is attributed to more efficient gas transport in the film geometry, which facilitates both the access of reactive gases from the atmosphere and the removal of volatile decomposition products. researchgate.net

Furthermore, intermediate products such as metal fluorides are significantly less stable in films than in powders, with their decomposition temperatures being lowered by several hundred degrees Celsius. researchgate.net The enhanced thermal contact of a film with its substrate also helps to prevent overheating and the kind of combustion processes that can be observed during the decomposition of powders. researchgate.net

FeaturePowder DecompositionFilm Decomposition
Decomposition Temperature HigherLower
Gas Transport Limited (diffusion-controlled)Enhanced
Stability of Intermediates More stableLess stable
Combustion Risk Higher risk of combustionMinimized due to good thermal contact

Hydrolysis Reactions and By-product Formation

This compound is typically handled as a hydrate (B1144303), Y(CF₃COO)₃·xH₂O, and its interaction with water can lead to hydrolysis. While the thermal decomposition pathway in the presence of water vapor proceeds largely to the oxyfluoride and oxide, under certain conditions, distinct hydrolyzed products can be formed. researchgate.net

Investigations into the thermal dehydration of this compound trihydrate, followed by crystallization, led to the isolation and characterization of a partially hydrolyzed product. This compound was identified as a complex tetranuclear yttrium cluster, [Y₄(μ₃-OH)₄(μ,η¹:η¹-TFA)₆(η¹-TFA)(η²-TFA)(THF)₃(DMSO)(H₂O)]·6THF. researchgate.net The core of this structure contains four yttrium atoms bridged by hydroxide (B78521) (-OH) groups, which is a clear indication that a hydrolysis reaction has occurred, with water molecules reacting to form stable Y-OH bonds.

Complex Formation and Ligand Exchange Reactions in Solution and Solid State

This compound serves as a versatile precursor in coordination chemistry, engaging in a variety of complex formation and ligand exchange reactions. Its reactivity is significantly influenced by the solvent, the nature of incoming ligands, and the reaction conditions, leading to a diverse range of molecular structures in both solid-state and solution phases. The trifluoroacetate (TFA) ligand itself can adopt several coordination modes, including terminal monodentate (η¹), bidentate (η²), and bridging (μ,η¹:η¹), which contributes to the structural variety of its complexes. researchgate.net

Solid-State Complex Formation

In the solid state, complex formation often involves the substitution of water molecules from the hydrated precursor, this compound trihydrate (Y(TFA)₃(H₂O)₃), by other coordinating solvents or ligands. Crystallization from different solvent systems after thermal treatment can yield distinct complexes.

For instance, the partial dehydration of Y(TFA)₃(H₂O)₃ followed by crystallization from tetrahydrofuran (B95107) (THF) can produce a one-dimensional coordination polymer, [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF. researchgate.net In this structure, the yttrium centers are linked by bridging trifluoroacetate ligands. If a mixture of THF and dimethyl sulfoxide (B87167) (DMSO) is used, a more complex, partially hydrolyzed tetranuclear cluster, [Y₄(μ₃-OH)₄(μ,η¹:η¹-TFA)₆(η¹-TFA)(η²-TFA)(THF)₃(DMSO)(H₂O)], can be isolated. researchgate.net More efficient dehydration at higher temperatures (200 °C) followed by crystallization from THF leads to the formation of the monomeric complex Y(TFA)₃(THF)₂. researchgate.net These transformations highlight the crucial role of solvent coordination and hydrolysis in the solid-state chemistry of this compound.

The structural parameters of these complexes reveal the flexibility of the yttrium coordination sphere.

Table 1: Selected Structural Data for this compound Complexes

ComplexParameterValue
[Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF researchgate.netSelected Bond Lengths (Å)
Y1-O12.396(2)
Y1-O22.314(5)
Y1-O62.296(5)
Y1-O82.551(2)
Selected Bond Angles (°)
O1-Y1-O271.9(2)
O2-Y1-O6146.4(2)
O5-Y1-O873.0(1)
O6-Y1-O869.2(1)

Data sourced from single-crystal X-ray diffraction studies.

Ligand Exchange in Solution

In solution, this compound participates in ligand exchange reactions, which are fundamental to its application in materials synthesis, such as the preparation of nanoparticles and superconducting precursors.

Reactions with N-donor ligands have been shown to yield mixed-ligand derivatives. researchgate.net For example, reactions can produce complexes of the type [Y(TFA)₃(H₂O)₂(LL)]m, where LL represents ligands like tetramethylethylenediamine (TMEDA). researchgate.net With primary amines such as ethylenediamine, the reactions can be more complex, affording yttrium oxohydroxo derivatives. researchgate.net

Ligand exchange is also a key strategy for modifying the surface of nanoparticles synthesized from this compound precursors. In one method, hydrophobic rare-earth nanoparticles initially capped with oleic acid can be made water-soluble. nih.gov This is achieved by a ligand-exchange process where the oleic acid ligands are replaced by polyvinylpyrrolidone (B124986) (PVP) in a solution of dimethylformamide (DMF). nih.gov

In the context of creating high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO), this compound is used in precursor solutions alongside barium and copper acetates. rsc.org In these mixed-metal solutions, ligand exchange can occur between the trifluoroacetate and acetate (B1210297) ligands and the solvent, influencing the decomposition pathway and the formation of intermediate phases like (Ba₁₋ₓYₓ)F₂₊ₓ. rsc.org

Table 2: Examples of this compound Ligand Exchange and Complex Formation Reactions

Reactant(s)Ligand(s) InvolvedProduct/Complex FormedReaction Context
Y(TFA)₃(H₂O)₃Tetrahydrofuran (THF), Water[Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF researchgate.netSolid-state crystallization from solution
Y(TFA)₃(H₂O)₃THF, Dimethyl sulfoxide (DMSO), Water[Y₄(μ₃-OH)₄(μ,η¹:η¹-TFA)₆(η¹-TFA)(η²-TFA)(THF)₃(DMSO)(H₂O)] researchgate.netSolid-state crystallization from solution with partial hydrolysis
Anhydrous Y(TFA)₃THFY(TFA)₃(THF)₂ researchgate.netSolid-state crystallization from solution
Y(TFA)₃N-donor ligands (e.g., TMEDA)[Y(TFA)₃(H₂O)₂(LL)]m researchgate.netFormation of mixed-ligand complexes in solution
This compound-derived nanoparticlesOleic acid, Polyvinylpyrrolidone (PVP)PVP-coated nanoparticles nih.govSurface ligand exchange to modify nanoparticle solubility
Y(TFA)₃, Barium acetate, Copper acetateTrifluoroacetate, Acetate, Propionic acidPrecursor solution for (Ba₁₋ₓYₓ)F₂₊ₓ intermediate phase rsc.orgLigand exchange in solution for the synthesis of YBCO superconducting films

Advanced Structural Elucidation and Characterization of Yttrium Trifluoroacetate Systems

Spectroscopic Techniques for Chemical and Structural Analysis

Spectroscopy is a fundamental tool for probing the chemical environment of yttrium trifluoroacetate (B77799). It allows for the identification of functional groups, the study of ligand-metal coordination, and the analysis of structural dynamics in solution.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in analyzing the coordination of the trifluoroacetate (TFA) ligand to the yttrium ion and monitoring the chemical changes during thermal decomposition. The infrared spectrum of yttrium trifluoroacetate exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups.

Analysis of the FTIR spectra reveals the evolution of the compound upon heating. During thermal treatment, the decomposition of the trifluoroacetic acid precursor is observed alongside the formation of fluoride (B91410) lattice bonding. researchgate.net Key absorption peaks associated with the trifluoroacetate ligand diminish and eventually disappear at elevated temperatures, indicating the removal of the organic part and the formation of inorganic yttrium compounds. researchgate.net

A significant band in the spectrum of Y(CF₃COO)₃ is observed around 1660 cm⁻¹, which is attributed to the C=O stretching vibration of the carboxylate group. researchgate.net Other notable peaks related to the this compound compound are found at approximately 800 cm⁻¹, 520 cm⁻¹, and 455 cm⁻¹. researchgate.net The presence and changes in these bands provide direct evidence of the ligand's coordination environment and its subsequent decomposition pathway.

Wavenumber (cm⁻¹)AssignmentSignificance
~1660C=O StretchingIndicates the presence of the trifluoroacetate carboxyl group coordinated to the yttrium ion. researchgate.net
~800Y(CF₃COO)₃ VibrationCharacteristic peak for the this compound compound. researchgate.net
~520Y(CF₃COO)₃ VibrationCharacteristic peak for the this compound compound. researchgate.net
~455Y(CF₃COO)₃ VibrationCharacteristic peak for the this compound compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of this compound in the solution state. While ¹H and ¹³C NMR can probe the organic ligand, ⁸⁹Y NMR offers direct insight into the metallic center.

¹H NMR spectroscopy has been used to characterize this compound and its derivatives. researchgate.net However, studies on yttrium(III) complexes in coordinating solvents like DMSO suggest that the complexes can dissociate, leading to coordination of solvent molecules to the yttrium atom. researchgate.net This dynamic behavior in solution is a key aspect revealed by NMR analysis.

The ⁸⁹Y nucleus, with a nuclear spin of 1/2, is a suitable but challenging probe for NMR studies due to its low magnetogyric ratio and consequently low sensitivity. uwaterloo.canorthwestern.edu Despite these challenges, ⁸⁹Y NMR can be a powerful tool. The spin-lattice relaxation of ⁸⁹Y is primarily governed by spin-rotation and dipolar relaxation mechanisms with solvent protons. uwaterloo.ca When yttrium is complexed to an organic ligand, a significant Nuclear Overhauser Effect (NOE) can be observed, which has potential applications as a structural probe. uwaterloo.ca

NucleusPropertyValue/ObservationSignificance
⁸⁹YNatural Abundance100%Allows for direct observation without isotopic enrichment. northwestern.edu
⁸⁹YNuclear Spin (I)1/2Results in sharp NMR signals, simplifying spectral interpretation. northwestern.edu
⁸⁹YRelative Sensitivity (vs ¹H)1.18 x 10⁻⁴Indicates that ⁸⁹Y is significantly less sensitive than protons, often requiring longer acquisition times. northwestern.edu
¹HChemical ShiftSmall chemical shifts observed in DMSO.Suggests dissociation of the complex and coordination of the solvent to the yttrium ion. researchgate.net

Mass Spectrometry (MS), often coupled with thermal analysis techniques like thermogravimetry (TG), is essential for identifying the volatile products released during the decomposition of this compound. This "evolved gas analysis" provides critical data for understanding the decomposition mechanism. researchgate.net

The thermal decomposition of trifluoroacetic acid, the parent ligand, is known to produce several volatile fragments. rsc.org When this compound is heated, the first major decomposition stage around 310 °C involves the complete removal of the organic carbon-containing part. researchgate.net Analysis of the evolved gases during this process reveals the formation of various fluorinated and carbon-based species.

Key volatile fragments identified during the thermal decomposition of related trifluoroacetate compounds include:

Carbon dioxide (CO₂)

Carbon monoxide (CO)

Trifluoroacetyl fluoride (CF₃COF) rsc.org

The identification of these fragments helps to construct a detailed picture of the chemical reactions occurring during the conversion of the metal-organic precursor to inorganic yttrium fluoride. researchgate.net

Diffraction and Microscopy Techniques for Material Characterization

While spectroscopic methods probe the chemical structure, diffraction and microscopy techniques are employed to characterize the solid-state properties of this compound and its derived materials, including their crystallinity and morphology.

X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline structure of this compound and its thermal decomposition products. By analyzing the diffraction patterns, one can identify the crystalline phases present, determine crystallite size, and assess any preferred orientation (texture).

Studies on the thermal decomposition of this compound show that XRD is crucial for tracking the phase transformations that occur upon heating. The initial precursor material can be characterized, and as the temperature increases, the emergence of new crystalline phases is monitored. The first decomposition stage results in the formation of yttrium fluoride (YF₃). researchgate.net At much higher temperatures (around 1200 °C), further transformation leads to the formation of yttrium oxyfluoride intermediates and ultimately yttrium oxide (Y₂O₃). researchgate.net

The breadth of the diffraction peaks in an XRD pattern is inversely related to the size of the crystalline domains, allowing for the estimation of crystallite size using the Scherrer equation. This is particularly useful when this compound is used as a precursor for synthesizing nanocrystals.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and morphology of materials. For this compound systems, SEM is used to visualize the particle structure of the initial powder and to observe the dramatic changes in morphology that occur during its thermal decomposition.

Characterization of the solid residues at different stages of decomposition reveals significant alterations in particle structure. researchgate.net For instance, the morphology of the final yttria (Y₂O₃) particles is strongly influenced by the furnace atmosphere during decomposition. researchgate.net In some cases, the thermal treatment can lead to the melting and agglomeration of particles, resulting in the formation of larger grains with low porosity. researchgate.net These morphological insights are critical for applications where particle size, shape, and surface area are important parameters.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Microstructure

Transmission Electron Microscopy (TEM) is a critical analytical tool for characterizing the morphology and microstructure of nanoparticles derived from the thermal decomposition of this compound. While this compound itself is a precursor, TEM analysis is performed on the resulting solid-state products, such as yttrium fluoride (YF₃) or yttrium oxide (Y₂O₃) nanoparticles, to elucidate their physical characteristics at the nanoscale.

Detailed research findings from TEM studies reveal that the morphology of the resulting nanoparticles can be controlled and varies significantly. Observations have identified nanoparticles with diverse shapes, including cuboidal, spherical, rod-like, and platelet forms. d-nb.infojksus.orgresearchgate.net The size of these nanoparticles is also determined with high precision using TEM, with measurements indicating crystalline sizes ranging from approximately 5 nm to over 130 nm depending on the synthesis and processing conditions. semanticscholar.orgresearchgate.net

High-Resolution TEM (HRTEM) further clarifies the microstructure of these nanoparticles. HRTEM images can resolve the crystal lattice planes, confirming the crystalline nature of the material. researchgate.net This level of detail is essential for understanding how processing parameters of the this compound precursor influence the final nanoparticle structure and properties. The technique allows for the direct visualization of particle size distribution, aggregation state, and the presence of any crystalline defects.

A summary of nanoparticle characteristics observed via TEM is presented below.

PropertyDescriptionObserved Characteristics
Morphology The overall shape of the nanoparticles.Cuboidal, Spherical, Rod-like, Platelet d-nb.infojksus.orgresearchgate.net
Size The physical dimensions of the nanoparticles.Ranges from 5-10 nm to ~130 nm semanticscholar.orgresearchgate.net
Microstructure The internal crystalline structure of the nanoparticles.Crystalline nature confirmed by visible lattice planes researchgate.net

Thermal Analysis Methods for Reaction Pathways and Kinetics

Thermal analysis techniques are fundamental in determining the reaction pathways and kinetics of this compound's decomposition. By subjecting the compound to a controlled temperature program, methods like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA) provide a comprehensive understanding of the transformation process from the precursor to the final inorganic products.

Thermogravimetric Analysis (TGA) measures the change in mass of this compound as a function of temperature, revealing distinct stages of decomposition. The thermal decomposition process is characterized by a significant and rapid mass loss event that begins at approximately 310 °C. This initial, fast stage corresponds to the decomposition of the trifluoroacetate's organic part, leading to the formation of yttrium fluoride (YF₃).

Following this primary decomposition, a much slower and more gradual mass loss occurs at higher temperatures. This second stage, extending up to 1200 °C, involves the conversion of the intermediate yttrium fluoride into yttrium oxyfluoride and finally into yttrium oxide (Y₂O₃). The rate of this transformation is controlled by the outward diffusion of fluorine.

The table below summarizes the key decomposition stages identified by TGA.

Decomposition StageApproximate TemperatureProcess DescriptionResulting Solid Product
Stage 1 ~310 °CFast mass loss; decomposition of the organic trifluoroacetate component.Yttrium Fluoride (YF₃)
Stage 2 310 °C - 1200 °CSlow, gradual mass loss; conversion of fluoride to oxide via oxyfluoride intermediates.Yttrium Oxide (Y₂O₃)

Differential Thermal Analysis (DTA) is used in conjunction with TGA to identify whether the decomposition stages are endothermic (absorb heat) or exothermic (release heat). For this compound, the DTA curve reveals critical information about the energetics of the reaction.

The first major decomposition stage, occurring around 310 °C, is characterized as a distinct exothermic process. This indicates that the breakdown of the trifluoroacetate ligand and the formation of yttrium fluoride is a heat-releasing event. Subsequent transformations at higher temperatures, corresponding to the slow conversion of YF₃ to Y₂O₃, involve further endothermic or exothermic events that map the complex reaction pathway.

Thermal EventApproximate TemperatureProcess TypeAssociated Transformation
Peak 1 ~310 °CExothermicDecomposition of Y(CF₃COO)₃ to YF₃

Evolved Gas Analysis (EGA), often performed by coupling a mass spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) to the TGA instrument, identifies the chemical nature of the volatile products released during decomposition.

During the primary exothermic decomposition of this compound around 310 °C, EGA detects the release of several gaseous species. The analysis confirms that the complete removal of the carbon-containing organic part occurs during this stage. The primary volatile products identified are carbon dioxide (CO₂) and trifluoroacetyl fluoride (CF₃CFO). The detection of these molecules provides direct evidence of the fragmentation pathway of the trifluoroacetate anion during the thermal process.

The main volatile products identified during the first decomposition stage are listed below.

Evolved GasChemical FormulaTemperature of Evolution
Carbon DioxideCO₂~310 °C
Trifluoroacetyl fluorideCF₃CFO~310 °C

Coordination Chemistry of Yttrium Trifluoroacetate

Ligand Properties of Trifluoroacetate (B77799) in Yttrium Complexes

The trifluoroacetate (TFA) anion, CF₃COO⁻, is a versatile ligand in coordination chemistry, exhibiting a range of bonding modes with the yttrium(III) ion. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the carboxylate group, which in turn affects the coordination behavior and the properties of the resulting complexes.

In yttrium complexes, the TFA ligand has been observed to adopt several coordination modes. These include terminal (monodentate and bidentate) and bridging modes. researchgate.net Specifically, the following have been identified:

Monodentate (η¹): One oxygen atom of the carboxylate group coordinates to the yttrium ion.

Bidentate (η²): Both oxygen atoms of the carboxylate group chelate to the same yttrium ion.

Bridging (μ,η¹:η¹): Each oxygen atom of the carboxylate group coordinates to a different yttrium ion, thus forming a bridge between two metal centers. researchgate.net

The specific coordination mode adopted is influenced by factors such as the presence of other ligands, the solvent system, and the reaction conditions. For instance, in the complex [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF, the TFA ligands exhibit a bridging mode. researchgate.net Spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy, are instrumental in identifying the coordination mode of the TFA ligand. The separation between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group provides insight into its coordination. For example, a larger separation is indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode. In the case of [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF and a related partially hydrolyzed complex, the asymmetric stretching vibration (νₐₛ(CO₂)) appears at 1703 and 1670 cm⁻¹, respectively, which is indicative of a bridging coordination mode for the TFA group. researchgate.net

Formation and Thermodynamic Stability of Yttrium-Trifluoroacetate Complexes

The formation of yttrium-trifluoroacetate complexes often begins with the hydrated precursor, yttrium trifluoroacetate trihydrate, Y(TFA)₃(H₂O)₃. The thermal behavior of this compound is crucial to understanding the formation of various anhydrous and partially hydrated complexes, which are often the desired precursors for materials synthesis.

Studies on the thermal dehydration of Y(TFA)₃(H₂O)₃ have shown that complete removal of water molecules without any decomposition is challenging. Thermal treatment at various temperatures under vacuum has been found to be insufficient for complete dehydration. researchgate.net However, more efficient dehydration can be achieved by heating in a furnace at 200 °C, which yields anhydrous yttrium tris-trifluoroacetate. researchgate.net This anhydrous compound can then be recrystallized from solvents like tetrahydrofuran (B95107) (THF) to form solvated complexes such as Y(TFA)₃(THF)₂. researchgate.net

The thermodynamic stability of this compound is a key factor in its application as a precursor. The thermal decomposition of anhydrous this compound has been studied in detail. The initial decomposition stage occurs at approximately 310 °C in an exothermic process that involves the complete removal of the organic part of the molecule and the formation of yttrium fluoride (B91410) (YF₃). researchgate.net This step is characterized by a rapid loss of mass. researchgate.net The resulting yttrium fluoride is a stable intermediate. At much higher temperatures, around 1200 °C, yttrium fluoride further decomposes in a slow process to form yttria (Y₂O₃), with yttrium oxyfluoride (YOF) as an intermediate. researchgate.net

The following table summarizes the key thermal events in the decomposition of this compound:

Temperature (°C)ProcessProduct(s)
~200DehydrationAnhydrous Y(TFA)₃
~310Decomposition of organic moietyYttrium Fluoride (YF₃)
>1000Decomposition of fluorideYttrium Oxyfluoride (YOF), Yttrium Oxide (Y₂O₃)

This table is based on data from thermal analysis studies. researchgate.netresearchgate.net

Interplay with Other Ligands and Metal Ions in Multi-Component Precursor Systems

This compound is frequently employed as a component in multi-component precursor systems for the synthesis of complex materials, most notably high-temperature superconductors such as Yttrium Barium Copper Oxide (YBCO, YBa₂Cu₃O₇₋ₓ). In these systems, the interplay of this compound with other metal precursors and ligands is critical for achieving the desired material phase and properties.

In the chemical solution deposition method for producing YBCO films, this compound is often used in combination with barium and copper carboxylates, such as acetates. mdpi.com The use of trifluoroacetates is advantageous as it helps to avoid the formation of stable barium carbonate, which can be detrimental to the superconducting properties of the final film. mdpi.com The precursor solution, typically a mixture of this compound, barium acetate (B1210297), and copper acetate dissolved in organic solvents like methanol and propionic acid, is deposited on a substrate. mdpi.com

During the subsequent heat treatment, the different metal-organic precursors decompose at different temperatures. The decomposition of this compound leads to the formation of yttrium fluoride, while the other precursors form their respective oxides or fluorides. These intermediates then react at higher temperatures to form the desired YBCO phase. The stoichiometry of the precursor solution, for instance, the ratio of Y:Ba:Cu, has a significant impact on the critical current density (Jc) of the resulting YBCO films. iaea.org Non-stoichiometric precursor solutions, such as those with excess yttrium, have been shown to enhance the performance of the superconducting films. iaea.org

The presence of the trifluoroacetate ligand also influences the formation of intermediate phases. In some processes, a Ba₁₋ₓYₓF₂₊ₓ (BYF) phase is formed, which then reacts with copper oxide to form YBCO. researchgate.net The use of this compound in these mixed-metal, mixed-ligand systems is a sophisticated strategy to control the reaction pathway and the microstructure of the final material.

Yttrium Coordination with Macrocyclic and Other Chelating Ligands in Research Contexts

In various research contexts, particularly in the development of radiopharmaceuticals and imaging agents, the yttrium ion is coordinated with powerful chelating ligands, such as macrocycles. These ligands are designed to form highly stable and kinetically inert complexes with metal ions like Y³⁺.

A prominent example is the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA). DOTA forms an exceptionally stable complex with the yttrium-90 (⁹⁰Y) isotope, which is used in radioimmunotherapy. snmjournals.org The high thermodynamic stability of the Y-DOTA complex is crucial for preventing the release of the radioactive ⁹⁰Y³⁺ ion in vivo, which could otherwise accumulate in the bone. snmjournals.org The thermodynamic stability constant (log K) for the Y³⁺-DOTA complex is reported to be as high as 24.3. researchgate.net

The formation kinetics of these complexes are also a critical aspect. While macrocyclic ligands like DOTA form very stable complexes, their complexation rates can be slow. nih.gov Research has focused on optimizing the conditions for the chelation of ⁹⁰Y with DOTA-conjugated molecules, including adjusting the pH, temperature, and buffer system to achieve high radiolabeling yields in a practical timeframe. snmjournals.org

Beyond DOTA, other macrocyclic and chelating ligands have been investigated for yttrium coordination. For instance, a nonadentate hexaazamacrocyclic ligand (H₃L⁶) has been shown to provide fast complexation with Y³⁺ and slow dissociation kinetics, making it a promising candidate for yttrium-based radiopharmaceuticals. acs.org The yttrium ion in the YL⁶ complex is nine-coordinate, being bound to the six nitrogen atoms of the macrocycle and three oxygen atoms from the carboxylate pendants. acs.org

The following table presents the thermodynamic stability constants for Y³⁺ complexes with several common chelating ligands.

LigandLog K
EDTA18.5
DTPA22.5
DO3ANot Available
DOTA24.3

This table provides a comparison of the stability of yttrium complexes with different chelating agents. researchgate.net

Single Crystal X-ray Diffraction Studies for Molecular Structures of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method has been instrumental in elucidating the molecular structures of various this compound derivatives, revealing details about bond lengths, bond angles, and coordination geometries.

The crystal structure of the partially dehydrated complex, [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF, has been determined by SCXRD. researchgate.net This study revealed a polymeric structure where the yttrium centers are bridged by trifluoroacetate ligands. The yttrium ion is coordinated to oxygen atoms from the bridging TFA ligands, a water molecule, and a tetrahydrofuran (THF) molecule. researchgate.net

The detailed structural data obtained from SCXRD allows for a precise understanding of the coordination environment of the yttrium ion. The following table presents selected bond lengths and angles for [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF.

BondLength (Å)AngleDegree (°)
Y1-O12.396(2)O1-Y1-O271.9(2)
Y1-O22.314(5)O1-Y1-O472.3(2)
Y1-O62.296(5)O2-Y1-O479.0(2)
Y1-O82.551(2)O5-Y1-O873.0(1)
O6-Y1-O869.2(1)

Selected bond lengths and angles for the complex [Y(μ,η¹:η¹-TFA)₃(THF)(H₂O)]₁∞·THF determined by single-crystal X-ray diffraction. researchgate.net

Such structural data are invaluable for understanding the reactivity and properties of these compounds and for designing new precursors for materials synthesis with tailored characteristics.

Applications of Yttrium Trifluoroacetate in Advanced Materials Science

Precursor for High-Temperature Superconducting Materials

Yttrium trifluoroacetate (B77799) is a key ingredient in the chemical solution deposition routes for manufacturing high-temperature superconducting wires and tapes. Its primary application in this field is in the synthesis of Yttrium Barium Copper Oxide (YBCO), one of the most promising materials for next-generation power transmission and high-field magnet applications.

Yttrium Barium Copper Oxide (YBCO) Thin Films via Trifluoroacetate-Metal Organic Deposition (TFA-MOD)

The Trifluoroacetate-Metal Organic Deposition (TFA-MOD) method is a non-vacuum, chemical solution-based technique for producing high-performance YBCO superconducting films. enea.it This process is particularly advantageous for fabricating long-length coated conductors and can lower the processing temperatures required to achieve the desired superconducting phase compared to other methods. wikipedia.org

In the TFA-MOD process, a precursor solution is prepared by dissolving yttrium trifluoroacetate along with barium and copper salts in an organic solvent. enea.it While all-trifluoroacetate precursors can be used, "low-fluorine" routes that combine this compound with metal acetates (e.g., barium acetate (B1210297) and copper acetate) are often preferred as a more environmentally friendly approach. enea.itacs.org This precursor solution is then deposited onto a buffered metallic substrate through techniques like dip-coating or spin-coating. The coated substrate undergoes a two-step heat treatment: a pyrolysis step to decompose the organic precursors into an intermediate mixture of oxides and fluorides, followed by a high-temperature annealing step in a controlled, humid atmosphere to form the epitaxial YBCO superconducting film. uow.edu.au

Elucidation of Decomposition Reactions and Fluorine Removal in YBCO Film Formation

The conversion of the this compound precursor into the final YBCO film involves a complex series of chemical reactions. The thermal decomposition of this compound is a critical part of this process. A detailed analysis shows that the decomposition occurs in distinct stages. researchgate.net

The initial stage, occurring at approximately 310 °C, is an exothermic process that involves the complete removal of the organic components of the trifluoroacetate group and results in the formation of yttrium fluoride (B91410) (YF₃). researchgate.net This transformation is characterized by a rapid loss of mass. researchgate.net At much higher temperatures, the YF₃ is converted to yttrium oxide (Y₂O₃) through the formation of an intermediate yttrium oxyfluoride (YOF) phase. researchgate.net This latter conversion is a slower process governed by the diffusion of fluorine out of the film. researchgate.net

During pyrolysis, the decomposition of metal trifluoroacetates leads to the release of various gases, including CO, CO₂, and trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). acs.orgrsc.org In the presence of water, trifluoroacetic anhydride can form trifluoroacetic acid. rsc.org The presence of fluorine is crucial as it prevents the formation of highly stable barium carbonate (BaCO₃), which would inhibit the subsequent formation of the YBCO phase. enea.it The final removal of fluorine from the intermediate phases (like BaF₂ and YF₃) occurs during the high-temperature annealing step in the presence of water vapor. This reaction forms volatile hydrogen fluoride (HF), which is subsequently removed from the system, allowing for the crystallization of the desired YBCO structure.

Optimization of Processing Parameters and Precursor Solution Characteristics for Enhanced Superconducting Properties

The superconducting properties of the final YBCO film, such as its critical current density (Jc), are highly dependent on the precise control of the synthesis process. researchgate.net Optimization efforts focus on both the chemical characteristics of the precursor solution and the thermal processing parameters. enea.itinstras.commdpi.com

The composition of the precursor solution has a remarkable influence on the properties of the film. enea.it The use of low-fluorine solutions, where this compound is combined with barium and copper acetates, is a key strategy. enea.it Furthermore, modifying the stoichiometry, for example, by using Ba-deficient solutions, can lower the optimal crystallization temperature of the YBCO film to as low as 750 °C. enea.it

Thermal processing parameters, especially the atmosphere and heating profile, are also critical. The oxygen partial pressure during pyrolysis is a key factor in controlling the kinetics of the decomposition reactions and minimizing porosity in the pyrolyzed film, which is essential for achieving high critical current densities. acs.org A slow and carefully controlled heating rate during the pyrolysis step is necessary to manage the evolution of gaseous byproducts and prevent the formation of cracks and pores in the film. researchgate.net

Parameter for OptimizationStrategyEffect on Process/Final FilmReference
Precursor Solution ChemistryUse of "low-fluorine" solutions (e.g., Y-TFA with Ba/Cu-acetates)Reduces total fluorine content, making the process more environmentally friendly. enea.it
Precursor Solution StoichiometryCreation of Ba-deficient solutionsLowers the required YBCO growth temperature. enea.it
Pyrolysis AtmosphereControl of oxygen partial pressureManages decomposition kinetics and thermodynamics, reducing film porosity. acs.org
Pyrolysis Heating ProfileSlow, controlled heating ratesPrevents film cracking by managing the rate of gas evolution. researchgate.net
Annealing TemperatureOptimization of crystallization temperature (e.g., 750 °C for Ba-deficient route)Ensures proper formation of the c-axis oriented YBCO phase for high performance. enea.it

Precursor for Fluoride and Oxyfluoride Materials

Beyond superconductors, this compound is a versatile precursor for synthesizing nanoscale inorganic fluoride and oxyfluoride materials. These materials have unique optical and chemical properties suitable for a range of advanced applications.

Synthesis of Yttrium Fluoride (YF₃) Nanoparticles and Supraparticles

This compound can be effectively utilized as the yttrium source in the chemical synthesis of yttrium fluoride (YF₃) nanoparticles and larger, self-assembled clusters known as supraparticles. acs.org In a typical co-precipitation synthesis, an aqueous solution of this compound is reacted with a fluoride source, such as ammonium (B1175870) fluoride, under controlled temperature conditions. acs.org

Research has shown that the choice of the yttrium precursor's anion influences the characteristics of the resulting nanostructures. acs.org For instance, in a synthesis conducted at 100 °C, using this compound instead of yttrium acetate as the precursor led to the formation of larger YF₃ supraparticles, demonstrating that the trifluoroacetate anion plays a role in the particle formation and assembly process. acs.org The self-assembly of individual nanoparticles into these larger supraparticles can also be directed by the presence of mediating ions like citrate (B86180) in the solution. acs.org

Yttrium PrecursorSynthesis TemperatureResulting Particle TypeApproximate Particle SizeReference
Yttrium(III) acetate100 °CSupraparticles~80 nm acs.org
Yttrium(III) trifluoroacetate100 °CSupraparticles~100 nm acs.org
Yttrium(III) chloride100 °CSupraparticles~100 nm acs.org
Yttrium(III) nitrate100 °CSupraparticles~100 nm acs.org

Synthesis of Yttrium Oxyfluoride (YOF) for Optoelectronic Applications

Yttrium oxyfluoride (YOF) is an important material for optoelectronic and protective coating applications, valued for its high resistance to plasma etching in semiconductor fabrication processes. mdpi.comresearchgate.netnih.gov The thermal decomposition of this compound provides a direct route to synthesizing this material. researchgate.netresearchgate.net

As established in the decomposition pathway relevant to YBCO synthesis, this compound first decomposes to form yttrium fluoride (YF₃). researchgate.net With further heating in an atmosphere containing a controlled amount of oxygen or water vapor, the YF₃ is partially oxidized to form yttrium oxyfluoride (YOF). researchgate.net By carefully managing the reaction temperature and atmosphere, the process can be stopped at the YOF stage before full conversion to yttrium oxide (Y₂O₃) occurs. researchgate.net This controlled decomposition makes this compound a suitable precursor for creating YOF powders and coatings for specialized applications. researchgate.netnih.gov

Precursor for Phosphor and Luminescent Materials

This compound is instrumental in the fabrication of luminescent materials due to its ability to form high-purity host lattices for activator ions. Phosphors are substances that emit light when exposed to some form of radiant energy, a phenomenon known as luminescence. wikipedia.org Yttrium-based compounds are excellent hosts for rare-earth dopants that produce visible light upon excitation, making them essential for lighting and display technologies. samaterials.comsamaterials.com

Yttrium-Based Phosphors for Lighting and Display Technologies

The thermal decomposition of this compound is a key step in producing yttrium oxide (Y₂O₃), one of the most important host materials for phosphors. researchgate.netrsc.org When doped with rare-earth elements, particularly europium (Eu³⁺), yttrium oxide becomes a highly efficient red-emitting phosphor. rsc.orgresearchgate.net This material was crucial in the development of color television, and it continues to be used in modern display technologies and light-emitting diodes (LEDs). wikipedia.orgsamaterials.com

The synthesis process often involves the decomposition of the this compound precursor to form intermediate yttrium compounds, which are then subjected to calcination to produce the final crystalline phosphor powder. rsc.org The properties of the resulting Y₂O₃:Eu³⁺ phosphor, such as particle size and quantum yield, are highly dependent on the synthesis conditions. For instance, a simple, non-hydrolytic, solvent-based method can produce uniform nanodiscs with tunable diameters and high quantum yields. rsc.org

In the context of solid-state lighting, phosphors are used to convert the blue or near-ultraviolet (NUV) light from an LED chip into a broad spectrum of visible light to create white light. samaterials.comcdmf.org.brelectrochem.org Yttrium-based phosphors, derived from precursors like this compound, are valued for their thermal stability and high quantum efficiency under LED excitation. cdmf.org.brelectrochem.org

Table 1: Properties of Y₂O₃:Eu³⁺ Phosphors Synthesized via a Non-Hydrolytic, Solvent-Based Method

Property Value
Emission Wavelength 607 nm (Red)
Excitation Wavelength 273 nm (UV)
Quantum Yield >30% (nanosized material)
Nanodisc Diameter 7 nm to 30 nm
Crystalline Phase Cubic (after calcination)

Data sourced from research on a simple one-pot synthesis method for Y₂O₃:Eu nanodiscs. rsc.org

Upconverting Lanthanide-Doped Nanocrystals (e.g., NaYF₄:Yb,Tm) for Bio-optical and Optoelectronic Applications

This compound is a widely used precursor in the synthesis of sodium yttrium fluoride (NaYF₄) nanocrystals, which are considered one of the most efficient host materials for upconversion. nih.govacs.orgacademie-sciences.fr Upconversion is a process where low-energy light, typically in the near-infrared (NIR) range, is converted into higher-energy visible light. This is achieved by co-doping the NaYF₄ host lattice with a sensitizer (B1316253) ion (like Yb³⁺) and an activator ion (like Er³⁺ or Tm³⁺). nih.govacs.org

A common synthesis method is the thermal decomposition of lanthanide trifluoroacetate precursors (including this compound) in a high-boiling point solvent mixture, such as oleic acid and octadecene. nih.govacs.org This one-pot technique yields highly luminescent, monodisperse nanocrystals that are colloidally stable in nonpolar organic solvents. nih.govacs.org

The specific dopants determine the color of the emitted light. For example, nanocrystals doped with Yb³⁺/Er³⁺ exhibit green and red upconversion luminescence, while those doped with Yb³⁺/Tm³⁺ show blue emission under 977-980 nm laser excitation. nih.govacs.org These materials are highly promising for applications in biological imaging, where the use of NIR excitation minimizes tissue damage and autofluorescence, as well as in optoelectronic devices. academie-sciences.frrsc.org

Table 2: Emission Characteristics of Lanthanide-Doped NaYF₄ Nanocrystals

Host Material Dopant Ions Excitation Wavelength Emission Colors
NaYF₄ Yb³⁺, Er³⁺ ~980 nm Green / Red
NaYF₄ Yb³⁺, Tm³⁺ ~980 nm Blue
LiYF₄ Yb³⁺, Ho³⁺ ~980 nm Green / Red

Data compiled from studies on upconverting nanocrystals synthesized from trifluoroacetate precursors. nih.govacs.orgacademie-sciences.fr

Precursor in Ceramic Manufacturing

This compound serves as a precursor for producing high-purity yttrium oxide (Y₂O₃), also known as yttria, a highly valuable advanced ceramic. researchgate.net Yttria exhibits exceptional thermal stability, a high melting point, and chemical resistance, making it suitable for demanding applications. stanfordmaterials.com The synthesis of yttria powders from this compound involves a thermal decomposition process where the precursor is heated to high temperatures. researchgate.net This process first yields yttrium fluoride (YF₃) at around 310°C, followed by the formation of yttrium oxyfluoride intermediates, and finally, yttria (Y₂O₃) at temperatures around 1200°C. researchgate.net

The characteristics of the yttria powder, such as particle size and degree of agglomeration, are influenced by the precursor composition and decomposition conditions. nih.govnih.govmdpi.com These powders are then used to manufacture transparent optical ceramics. The process involves consolidating the nanopowders through techniques like hot pressing (HP) and hot isostatic pressing (HIP). nih.govnih.gov The resulting yttria ceramics possess high optical quality and are used in applications such as infrared windows, solid-state lasers, and other optical components. nih.gov Yttria is also used as a sintering additive to help densify other ceramic materials at lower temperatures and as a stabilizer for zirconia ceramics, enhancing their durability. stanfordmaterials.com

Precursor in Specialty Glass Production

In the production of specialty glass, this compound can be used as a source for yttrium oxide, which is incorporated into the glass matrix to impart desirable properties. safecoze.com The addition of yttrium enhances the thermal stability, mechanical strength, and optical clarity of the glass. safecoze.com The manufacturing process involves melting the raw materials, which include standard glass-forming oxides along with the yttrium-containing precursor, at high temperatures (1100 to 1500°C) to form a homogenous liquid. corning.com

Yttrium-doped glass is crucial for applications in advanced optics and electronics. safecoze.com The presence of yttrium ions in the glass network can increase the glass transition temperature, reinforcing its durability for high-performance uses. safecoze.com This makes such glasses suitable for components in high-power lasers, precision optical instruments, and durable screens for electronic devices. safecoze.comcristalactiv.com

Precursor in Laser Material Fabrication

This compound is a precursor for key components in the fabrication of laser materials. High-purity yttria (Y₂O₃), derived from the decomposition of this compound, is a superior host material for solid-state lasers. researchgate.netnih.gov When doped with active rare-earth ions, yttria ceramics can be used as the gain medium in lasers, offering advantages like high thermal conductivity and large absorption cross-sections. nih.gov

Furthermore, yttrium is utilized in metal alloys for laser-based additive manufacturing techniques like selective laser melting (SLM). nih.govwhiterose.ac.uk In this context, the addition of yttrium can refine the grain structure of the metal parts being fabricated, leading to synergistic improvements in strength and toughness. nih.gov For example, adding yttrium to PH13-8Mo stainless steel during SLM has been shown to increase tensile strength and impact energy. nih.gov While yttrium metal is used directly in these alloys, the high-purity yttrium compounds derived from precursors like this compound are essential for producing the raw materials for these advanced manufacturing processes. Yttrium oxyfluoride (YOF), an intermediate in the decomposition of this compound, is also studied for its use as a coating material in processes involving lasers. researchgate.netmdpi.com

Table 3: Mentioned Compounds

Compound Name Chemical Formula
This compound Y(CF₃COO)₃
Yttrium oxide (Yttria) Y₂O₃
Yttrium fluoride YF₃
Yttrium oxyfluoride YOF
Sodium yttrium fluoride NaYF₄
Lithium yttrium fluoride LiYF₄
Europium(III) oxide Eu₂O₃
Zirconia ZrO₂
Oleic acid C₁₈H₃₄O₂

Catalytic Applications of Yttrium Trifluoroacetate

Yttrium Trifluoroacetate (B77799) as a Lewis Acid Catalyst in Organic Synthesis

The catalytic activity of yttrium trifluoroacetate stems from its function as a potent Lewis acid. In organic reactions, it can coordinate with carbonyl oxygen atoms, thereby activating the carbonyl group and lowering the transition state energy for nucleophilic attack. tandfonline.com This activation is a crucial step in numerous synthetic transformations. Unlike many conventional Lewis acids that are sensitive to moisture, this compound has demonstrated stability and effectiveness, positioning it as a valuable tool in a variety of reaction conditions, including solvent-free systems. tandfonline.comtandfonline.com Its application simplifies experimental procedures and often leads to high yields of the desired products in shorter reaction times. tandfonline.com

Specific Organic Transformations Catalyzed by this compound (e.g., Synthesis of 2,4,5-Triarylimidazoles)

A prominent example of the catalytic efficacy of this compound is in the one-pot, three-component synthesis of 2,4,5-triarylimidazoles. tandfonline.comtandfonline.com This reaction involves the condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297). This compound efficiently catalyzes this transformation under solvent-free conditions at 100°C. tandfonline.com The synthesis is notable for its high yields and short reaction times. tandfonline.comtandfonline.com

The scope of the reaction is broad, accommodating various aldehydes bearing both electron-donating and electron-withdrawing substituents in the meta or para positions, all of which proceed with high efficiency. tandfonline.com However, the reaction with aliphatic aldehydes, such as propionaldehyde, has been observed to result in lower yields. tandfonline.com

The following table summarizes the synthesis of various 2,4,5-triarylimidazole derivatives using this compound as a catalyst.

Table 1: Synthesis of 2,4,5-Triarylimidazoles Catalyzed by Y(TFA)₃

Aldehyde Product Yield (%)
Benzaldehyde 2,4,5-Triphenylimidazole (B1675074) 92
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-4,5-diphenylimidazole 95
4-Methylbenzaldehyde 2-(4-Methylphenyl)-4,5-diphenylimidazole 90
4-Methoxybenzaldehyde 2-(4-Methoxyphenyl)-4,5-diphenylimidazole 88
3-Nitrobenzaldehyde 2-(3-Nitrophenyl)-4,5-diphenylimidazole 93
Propionaldehyde 2-Ethyl-4,5-diphenylimidazole 45

Data sourced from a study on the synthesis of 2,4,5-triarylimidazoles. tandfonline.com

Investigation of Catalyst Reusability and Efficiency in Homogeneous and Heterogeneous Systems

A significant advantage of this compound is its reusability, which has been demonstrated in the synthesis of 2,4,5-triarylimidazoles. tandfonline.comtandfonline.com In a homogeneous system under solvent-free conditions, the catalyst can be easily recovered from the aqueous layers of the reaction mixture after the product is isolated. tandfonline.com The recovered catalyst can then be reused in subsequent reactions with only a minor decrease in its catalytic activity. tandfonline.comtandfonline.com This recyclability contributes to the economic and environmental viability of the synthetic process, positioning this compound as an eco-friendly and efficient Lewis acid catalyst. tandfonline.com

The reusability of this compound in the synthesis of 2,4,5-triphenylimidazole has been systematically investigated. The results of these consecutive runs are presented in the table below.

Table 2: Reusability of Y(TFA)₃ Catalyst

Catalytic Run Yield of 2,4,5-Triphenylimidazole (%)
1st 90
2nd 88
3rd 85
4th 80

Data sourced from a study on the reusability of the catalyst. tandfonline.comtandfonline.com

Emerging Research Areas and Future Directions for Yttrium Trifluoroacetate

Applications in Proteomics Research

While direct and widespread applications of yttrium trifluoroacetate (B77799) in proteomics are not extensively documented, the unique properties of trifluoroacetate (TFA) salts and metal ions in protein analysis suggest potential areas of exploration.

Trifluoroacetic acid is a common ion-pairing agent in reverse-phase chromatography for peptide separation prior to mass spectrometry analysis. nih.govacs.org The trifluoroacetate anion can interact with proteins and peptides, influencing their structure and phase separation behavior. nih.govacs.org Although TFA is known to sometimes suppress the signal in electrospray ionization-mass spectrometry (ESI-MS), its utility in separating complex peptide mixtures is well-established. nih.gov The determination of residual trifluoroacetate in peptide and protein preparations is an important analytical challenge, and methods like ion chromatography are employed for its detection. nih.gov

The interaction of metal ions with proteins is a key focus of metalloproteomics. nih.govmdpi.com Metal ions are crucial for the function of approximately half of all proteins and are involved in numerous biological processes. nih.govmdpi.com Mass spectrometry-based techniques are central to studying these metal-protein interactions, providing information on binding sites and stoichiometry. nih.gov While research has focused on various metal-protein complexes, the specific interactions of yttrium ions, potentially delivered via a trifluoroacetate salt, with the proteome remain a niche area requiring further investigation. The study of how dirhodium tetracarboxylates containing trifluoroacetate ligands interact with proteins offers a model for how yttrium trifluoroacetate might be used to create new metallopeptides and metalloenzymes with specific catalytic properties.

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry and theoretical modeling provide powerful tools to understand the structure, properties, and reactivity of this compound at the molecular level. While specific computational studies on this compound are not abundant, research on related yttrium compounds lays the groundwork for future theoretical investigations.

Density Functional Theory (DFT) is a prominent method used to study the structural and electronic characteristics of yttrium-containing systems. For instance, DFT has been employed to investigate the structural properties of the hydrated yttrium(3+) ion, Y(H₂O)₈³⁺. researchgate.net Such studies provide insights into the coordination chemistry of yttrium, which is fundamental to understanding the structure of its complexes, including this compound. Furthermore, DFT calculations have been used to explore the complex chemistry of yttrium oxyhydrides, demonstrating the method's capability to handle intricate solid-state structures containing yttrium. tudelft.nl

Molecular dynamics (MD) simulations are another key computational technique that can be applied to this compound systems. MD simulations have been used to study the structure of yttria (Y₂O₃) in both crystalline and amorphous phases, providing insights into the interatomic interactions and coordination environments of yttrium atoms. aps.org Ab initio molecular dynamics simulations have also been used to investigate the speciation of yttrium in aqueous fluids under geological conditions, revealing details about the coordination of yttrium with chloride and fluoride (B91410) ions at high temperatures and pressures. copernicus.orgresearchgate.netcopernicus.org These studies showcase the potential of MD simulations to model the behavior of this compound in solution and during thermal decomposition, predicting reaction pathways and intermediate structures.

Future computational work could focus on several key areas:

Modeling the Thermal Decomposition Pathway: DFT calculations could elucidate the step-by-step mechanism of this compound decomposition, identifying transition states and intermediate species. acs.org This would complement experimental studies and provide a deeper understanding of the formation of functional materials.

Simulating Solution Behavior: MD simulations could be used to study the solvation of this compound and its interaction with proteins and other biomolecules in aqueous environments, offering insights into its potential applications in proteomics.

Predicting Spectroscopic Properties: Theoretical calculations can predict vibrational and other spectroscopic signatures of this compound and its derivatives, aiding in the interpretation of experimental data from in-situ characterization techniques.

Development of Novel this compound-Based Precursors for Next-Generation Functional Materials

This compound is a valuable precursor for the synthesis of a variety of advanced functional materials. Its thermal decomposition provides a route to produce high-purity yttrium-containing compounds with controlled morphologies and properties.

One of the primary applications of this compound is in the preparation of yttrium oxide (Y₂O₃) and yttrium fluoride (YF₃) . The thermal decomposition of this compound proceeds through the formation of yttrium fluoride as an intermediate, which is subsequently converted to yttrium oxide at higher temperatures. researchgate.net This process is critical in the fabrication of high-temperature superconductors, such as YBa₂Cu₃O₇₋ₓ. semanticscholar.org

This compound is also utilized in the sol-gel synthesis of nanoscaled metal fluorides and oxyfluorides. researchgate.net The trifluoroacetate sol-gel route allows for the preparation of materials with high surface areas, which are of interest for catalysis and optical applications. Furthermore, this compound serves as a precursor for the synthesis of lanthanide-doped nanocrystals. These materials exhibit unique luminescent properties and are promising for applications in bioimaging and sensing.

The table below summarizes some of the key functional materials derived from this compound precursors and their potential applications.

MaterialSynthesis Method from Y(TFA)₃Potential Applications
Yttrium Oxide (Y₂O₃)Thermal DecompositionHigh-temperature superconductors, ceramics, phosphors
Yttrium Fluoride (YF₃)Thermal DecompositionOptical coatings, lasers, fluoride ion batteries
Yttrium Oxyfluoride (YOF)Partial Thermal DecompositionLuminescent materials, catalysts
Lanthanide-doped NanocrystalsThermal Decomposition in high-boiling solventsBioimaging, sensing, anti-counterfeiting

Advanced In-Situ Characterization Techniques for Real-Time Process Monitoring and Mechanism Elucidation

Understanding the transformation of this compound into functional materials requires advanced in-situ characterization techniques that can monitor the chemical and physical changes in real-time. These techniques provide crucial insights into reaction mechanisms, kinetics, and the formation of intermediate species.

The thermal decomposition of this compound has been extensively studied using a combination of in-situ methods. A detailed analysis of this process often involves:

Thermogravimetric Analysis (TGA): To monitor mass loss as a function of temperature, identifying the different stages of decomposition. researchgate.net

Differential Thermal Analysis (DTA): To detect exothermic or endothermic transitions, providing information about the energetics of the decomposition process. researchgate.net

Evolved Gas Analysis (EGA): Often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), to identify the volatile products released during decomposition, such as CO₂, CO, and various fluorinated compounds. researchgate.net

In-situ FTIR Spectroscopy: To track changes in the vibrational modes of the solid material, allowing for the identification of intermediate species and the disappearance of the trifluoroacetate ligands. researchgate.net

These techniques have revealed that the decomposition of this compound is a multi-step process. researchgate.net The initial stage involves the removal of the organic part of the molecule and the formation of yttrium fluoride. researchgate.net Subsequent steps at higher temperatures lead to the formation of yttrium oxyfluoride and finally yttrium oxide. researchgate.net The atmosphere in which the decomposition is carried out can significantly affect the kinetics and the final product. researchgate.net

The table below provides an overview of the in-situ techniques used to study the thermal decomposition of this compound and the type of information they provide.

TechniqueInformation Obtained
Thermogravimetric Analysis (TGA)Stages of mass loss, decomposition temperatures
Differential Thermal Analysis (DTA)Enthalpy changes (exothermic/endothermic processes)
Evolved Gas Analysis (EGA-MS/FTIR)Identification of gaseous decomposition products
In-situ FTIR SpectroscopyChanges in chemical bonding, identification of solid intermediates
X-ray Diffraction (XRD) at variable temperatureCrystal phase transformations during decomposition

By combining these advanced in-situ characterization techniques with theoretical modeling, researchers can gain a comprehensive understanding of the complex processes involved in the conversion of this compound into next-generation functional materials.

Q & A

Q. What are the standard methods for synthesizing Yttrium trifluoroacetate and characterizing its purity?

this compound is typically synthesized by reacting yttrium salts (e.g., yttrium nitrate or acetate) with trifluoroacetic acid (TFA) under controlled conditions, often in anhydrous solvents like 1-butanol or propionic acid . Characterization of purity involves:

  • Elemental analysis (e.g., ICP-MS) to confirm stoichiometry.
  • FTIR spectroscopy to identify vibrational modes of the trifluoroacetate ligand (e.g., asymmetric C=O stretching at ~1670 cm⁻¹ and CF₃ bending at ~730 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to monitor residual impurities and hydration states .

Q. How is this compound used as a precursor in nanoparticle synthesis?

this compound serves as a precursor for synthesizing upconversion nanoparticles (UCNPs) and superconducting films. A common protocol involves:

  • Thermal decomposition : Heating the precursor in oleylamine at ~300°C under inert gas to form NaYF₄:Yb,Er/Tm nanoparticles. Adjusting shell thickness by sequential injection of precursor solutions enhances luminescence efficiency .
  • Solution deposition : For YBCO superconducting films, inkjet printing of low-fluorine solutions (this compound mixed with Ba/Cu precursors) followed by pyrolysis and annealing under controlled oxygen atmospheres .

Q. What analytical techniques are recommended for studying the thermal decomposition of this compound?

Key techniques include:

  • In situ FTIR spectroscopy : Tracks ligand decomposition (e.g., loss of CF₃ groups at ~1200–1100 cm⁻¹) and intermediate formation .
  • TGA-DSC : Identifies mass loss stages (e.g., dehydration at 150–210°C, ligand oxidation at 210–260°C) and exothermic/endothermic transitions .
  • Mass spectrometry (MS) : Detects gaseous byproducts like CO₂, CF₃ radicals, and fluorinated hydrocarbons .

Advanced Research Questions

Q. What mechanisms underlie the thermal decomposition of this compound, and how can conflicting data from different studies be resolved?

Decomposition occurs in stages:

Dehydration (150–210°C): Loss of coordinated water.

Ligand oxidation (210–260°C): Trifluoroacetate ligands decompose into CO₂, CF₃ radicals, and fluorides.

Oxide formation (>500°C): Yttria (Y₂O₃) crystallizes .
Conflicting data on intermediate phases (e.g., YOF vs. Y₂O₃) arise from varying atmospheric conditions (e.g., O₂ vs. inert gas). To resolve discrepancies:

  • Use combined TGA-MS/FTIR to correlate mass loss with gas evolution .
  • Validate with XRD to identify crystalline intermediates .

Q. How can reaction parameters be optimized when using this compound in the TFA-CSD route for superconducting films?

Critical parameters include:

  • Precursor stoichiometry : A 1:2:3 molar ratio (Y:Ba:Cu) minimizes secondary phases like BaCO₃ .
  • Pyrolysis conditions : Slow heating (1–2°C/min) in humid O₂ promotes homogeneous fluoride-to-oxide conversion .
  • Annealing : Post-pyrolysis treatment at 800–820°C under low pO₂ (~10⁻⁴ atm) ensures optimal YBCO crystallinity .

Q. What are the challenges in differentiating decomposition products of trifluoroacetate versus acetate ligands, and how can these be addressed?

Trifluoroacetate and acetate decomposition pathways overlap (e.g., CO₂ release), but key differences include:

  • CF₃ vs. CH₃ signals : Use XPS or NMR to distinguish fluorine/carbon environments .
  • Selective quenching : Adjust temperature gradients to isolate trifluoroacetate-specific intermediates (e.g., CF₃ radicals detected via EPR ) .
  • Isotopic labeling : Replace acetate with deuterated analogs to track hydrogen/carbon sources in GC-MS .

Data Contradiction Analysis

Discrepancies in decomposition pathways (e.g., YOF vs. Y₂O₃ formation) often stem from:

  • Atmospheric variations : Moisture accelerates fluoride hydrolysis, favoring Y₂O₃ .
  • Heating rates : Rapid heating traps metastable YOF phases .
    To mitigate, standardize conditions and cross-validate with multiple techniques (e.g., Raman spectroscopy for phase identification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.